8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the subsequent introduction of the chlorophenyl and trifluoromethyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and trifluoromethylating agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols and are carried out in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. Its structural features differentiate it from other triazolopyrazines and contribute to its specific applications and potential benefits.
Properties
Molecular Formula |
C12H10ClF3N4 |
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Molecular Weight |
302.68 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H10ClF3N4/c13-8-3-1-7(2-4-8)9-10-18-19-11(12(14,15)16)20(10)6-5-17-9/h1-4,9,17H,5-6H2 |
InChI Key |
NWAWUCBNQWXPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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